molecular formula C11H17NO B1364475 2-(4-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 51558-25-9

2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B1364475
CAS No.: 51558-25-9
M. Wt: 179.26 g/mol
InChI Key: NKNFEEWRNMJABJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines It is characterized by a methoxy group attached to the phenyl ring and a methyl group attached to the propanamine chain

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining cellular function under stress conditions, such as ischemia.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to improve neuronal tolerance to ischemia by enhancing mitochondrial homeostasis and bioenergy . Additionally, it inhibits the mitochondrial apoptosis pathway, thereby protecting cells from stress-induced damage. This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondrial proteins through O-GlcNAcylation . This post-translational modification helps in maintaining mitochondrial function and preventing apoptosis. The compound also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, it continues to enhance mitochondrial function and protect cells from stress-induced damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve mitochondrial function and cellular bioenergetics . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound’s role in enhancing O-GlcNAcylation also links it to the hexosamine biosynthesis pathway, which is crucial for cellular metabolism and stress response.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to cross cellular membranes and reach target sites is essential for its effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Its activity within the mitochondria is crucial for maintaining cellular bioenergetics and preventing apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

    Medicine: Research explores its potential therapeutic effects and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyamphetamine: Shares the methoxy group on the phenyl ring but differs in the amine structure.

    2-(4-Methoxyphenyl)ethanol: Similar phenyl structure with a methoxy group but has an ethanol chain instead of a propanamine chain.

Uniqueness

2-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group and a methylpropanamine chain makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFEEWRNMJABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393859
Record name 2-(4-methoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51558-25-9
Record name 2-(4-methoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (4-methoxy-phenyl)-acetonitrile [5 g, 34 mmol] in THF (40 mL), is added a 1.5 M solution of lithium diisopropylamide in cyclohexane (36 mL, 54 mmol) at −78° C. After 2 hours at −78° C., methyl iodide (3.4 g, 54 mmol) is added, and the mixture is allowed to warm to room temperature over 3 hours. After additional 12 hours at 20° C., the mixture is diluted with aqueous ammonium chloride solution, and extracted with ethyl acetate. The extracts are dried over magnesium sulfate, filtered and concentrated. The residue is subjected to chromatography on silica gel eluting with 40% EtOAc in heptane to afford a mixture of 2-(4-ethoxy-phenyl)-propionitrile and 2-(4-methoxy-phenyl)-2-methyl-propionitrile. To above mixture (5 g) in THF (20 mL) is add a 2 M solution of lithium aluminum hydride (35 mL, 70 mmol) at 0° C. After 12 hours at 20° C., the mixture is carefully quenched with 10% sodium hydroxide solution, and the white slurry is diluted with ether. The mixture is dried over magnesium sulfate, filtered and concentrated. The residue is subjected to chromatography on silica to afford 2-(4-methoxy-phenyl)-2-methyl-propylamine [2 g, 33%, Intermediate (35)]. MS: 180 (M+H).
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Synthesis routes and methods II

Procedure details

A reaction vessel was charged with lithiumaluminium hydride (0.433 g, 11.41 mmol) and dry diethyl ether (20 mL). After cooling to 5° C. a solution of 2-(4-methoxyphenyl)-2-methylpropanenitrile (2.00 g, 11.41 mmol) in dry diethylether (10 mL) was added dropwise. The reaction mixture was stirred at 5° C. for 2 h. The reaction mixture was then cooled in an ice bath and 2N aqueous sodium hydroxide solution (0.8 mL) and water (1.5 mL) were added. After stirring for 20 min additional water (40 mL) was added and the reaction mixture was extracted with ethyl acetate (2×30 mL). The combined extracts were dried (MgSO4) and the solvent was evaporated in vacuo. The crude product (1.94 g, 10.82 mmol) was used without further purification for the next step.
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Synthesis routes and methods III

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